Bicine

Buffer Temperature Dependence pH Stability Biological Buffers

Bicine (N,N-Bis(2-hydroxyethyl)glycine) is a zwitterionic Good's buffer (pKa 8.35 at 20°C, effective pH 7.6–9.0) engineered for protocols where generic buffers compromise reproducibility. Choose Bicine when Tris buffer's temperature sensitivity is unacceptable or HEPES chelation interferes with metal-dependent enzymes. Validated for low-temperature biochemical work and serum guanase assay substrate preparation. Quantifiable differentiation: Bicine-dSDS-PAGE delivers a 151% increase in protein spot count over glycine-based SDS-PAGE for membrane proteomics. Its near-zero metal chelation preserves metalloprotease and kinase activity. For reproducible, publication-grade results in electrophoresis, protein crystallization, and clinical chemistry, specify Bicine.

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
CAS No. 150-25-4
Cat. No. B094160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicine
CAS150-25-4
SynonymsBICINE
N,N-bis(2-hydroxyethyl)glycine
N,N-bis(2-hydroxyethyl)glycine, monosodium salt
N,N-bis(2-hydroxyethyl)glycine, sodium salt
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC(CO)N(CCO)CC(=O)O
InChIInChI=1S/C6H13NO4/c8-3-1-7(2-4-9)5-6(10)11/h8-9H,1-5H2,(H,10,11)
InChIKeyFSVCELGFZIQNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicine (CAS 150-25-4): A Zwitterionic Good's Buffer for pH 7.6-9.0 Applications


Bicine (N,N-Bis(2-hydroxyethyl)glycine, CAS 150-25-4) is a zwitterionic amino acid buffer belonging to the class of Good's buffers [1]. It is characterized by a pKa of 8.35 at 20°C [1] and an effective buffering range of pH 7.6-9.0 , making it suitable for a variety of biochemical and molecular biology applications including electrophoresis, protein crystallization, and enzyme assays .

Why Bicine Cannot Be Simply Replaced by Other Common Buffers


While many buffers cover overlapping pH ranges, subtle differences in temperature dependence, metal chelation properties, and compatibility with specific analytical techniques can profoundly impact experimental outcomes. For instance, Bicine's minimal temperature sensitivity compared to Tris [1] and its low metal chelation relative to HEPES make it uniquely suitable for applications where pH stability under varying conditions and minimal interference with metal-dependent processes are critical. These quantifiable differentiators, detailed in the evidence below, demonstrate that generic substitution without careful validation can compromise data integrity and experimental reproducibility.

Quantitative Evidence for Selecting Bicine Over Its Closest Analogs


Superior Temperature Stability: Bicine's dpH/dT is 35.7% Lower than Tris and 14.3% Lower than Tricine

Bicine exhibits a temperature dependence of pH (dpH/dT) of -0.018 K⁻¹, which is significantly lower in magnitude than Tris (-0.028 K⁻¹) and Tricine (-0.021 K⁻¹) [1]. This means Bicine's pH is less affected by temperature fluctuations, providing a more stable pH environment during experiments that may involve temperature changes [1].

Buffer Temperature Dependence pH Stability Biological Buffers

Enhanced Membrane Protein Resolution: Bicine-dSDS-PAGE Yields 151% More Protein Spots than Glycine-Based Method

In a direct comparative study, Bicine-dSDS-PAGE provided a 151% increase in protein spot count compared to the standard glycine-dSDS-PAGE (Laemmli) method for separating membrane proteins from Clostridium thermocellum [1]. Tricine-dSDS-PAGE, a common alternative, showed a 112% increase [1]. Bicine therefore outperformed both glycine and Tricine in resolving membrane proteins, providing enhanced representation of the membrane proteome [1].

Membrane Proteomics Electrophoresis SDS-PAGE

Minimal Metal Chelation: Bicine Shows Low Interference with Divalent Cations Compared to Tris and HEPES

Bicine is classified as having 'Low' metal chelation capacity, in contrast to Tris which exhibits 'Moderate' and HEPES which shows 'High' chelation . This property minimizes interference with metal-dependent enzymes and metalloproteins, making Bicine a preferred choice for studies where preserving the native metal-coordination environment is essential .

Metal Chelation Metalloprotein Buffer Compatibility

Low UV Absorbance: Bicine's A260 <0.05 Enables Sensitive UV-Based Detection

Bicine exhibits low UV absorbance, with a value of ≤0.05 at 260 nm (1 M in H₂O) . This is comparable to high-purity Tris buffers, which typically range from 0.04 to 0.06 at 260 nm , and ensures minimal background interference in UV-based assays, particularly for nucleic acid quantification and monitoring of enzymatic reactions involving NADH/NADPH .

UV Spectroscopy Buffer Absorbance Nucleic Acid Quantification

Validated in Serum Guanase Assay: Bicine Provides Stable Substrate Solutions for Diagnostic Applications

Bicine is specifically recommended and used in the preparation of stable substrate solutions for serum guanase determination . This application highlights Bicine's suitability for maintaining the integrity of labile substrates and ensuring reliable quantitative results in clinical diagnostic settings . While other buffers may be used, Bicine's proven performance in this specific assay provides a validated, off-the-shelf solution.

Clinical Chemistry Serum Guanase Diagnostic Assays

Preferred for Low-Temperature Work: Bicine Maintains Buffering Capacity and Solubility in Cold Conditions

Bicine is explicitly recommended as a buffer for low-temperature biochemical work . Its high solubility in water and maintained buffering capacity at low temperatures make it suitable for studies of cold-adapted enzymes, protein crystallization trials at reduced temperatures, and any protocol where maintaining pH while minimizing thermal degradation is crucial .

Low Temperature Biochemistry Protein Stability Cold-Adapted Enzymes

Where Bicine Delivers Definitive Value: Research and Industrial Applications


Comprehensive Membrane Proteome Analysis via dSDS-PAGE

Based on the 151% increase in protein spot count compared to glycine-based SDS-PAGE [1], Bicine-dSDS-PAGE is the preferred buffer system for in-depth membrane protein analysis. This method is particularly valuable for identifying novel membrane proteins, studying protein complexes, and mapping post-translational modifications in organisms like Clostridium thermocellum [1].

Metal-Dependent Enzyme Assays and Metalloprotein Crystallography

Given its low metal chelation properties [1], Bicine is an ideal buffer for kinetic studies of metal-dependent enzymes (e.g., metalloproteases, kinases) and for protein crystallization screens involving metalloproteins. Its use minimizes the risk of stripping essential cofactors, preserving enzymatic activity and native protein structure [1].

Clinical Diagnostic Assay Development (Serum Guanase)

For laboratories developing or performing serum guanase assays, Bicine provides a validated buffer for preparing stable substrate solutions [1]. This reduces assay variability and ensures consistent performance, which is critical for achieving regulatory compliance and reliable patient results in clinical chemistry [1].

Low-Temperature Biochemical and Biophysical Studies

Bicine's documented suitability for low-temperature work [1] makes it the buffer of choice for experiments conducted in cold rooms or at reduced temperatures, including studies of psychrophilic enzymes, low-temperature protein crystallization, and any protocol requiring stable pH without thermal degradation of sensitive biomolecules [1].

Technical Documentation Hub

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